N1-Ethyl-N1-methylmalonamide
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Overview
Description
N1-Ethyl-N1-methylmalonamide, also known as Ethyl-N-methyl malonamide, is an organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is a colorless to pale yellow solid that is sparingly soluble in chloroform, slightly soluble in DMSO, and very slightly soluble in methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Ethyl-N1-methylmalonamide can be synthesized through the reaction of ethyl malonate with methylamine under controlled conditions . The reaction typically involves the use of a solvent such as cyclohexane and is carried out at a temperature range of 34-35°C . The product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N1-methylmalonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-Ethyl-N1-methylmalonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Ethyl-N1-methylmalonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-Methylmalonamide: Similar structure but lacks the ethyl group.
Ethylmalonamide: Similar structure but lacks the methyl group.
Malonamide: Parent compound without any substituents.
Uniqueness
N1-Ethyl-N1-methylmalonamide is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its solubility, stability, and potential biological activities compared to its unsubstituted or singly substituted counterparts .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N'-ethyl-N'-methylpropanediamide |
InChI |
InChI=1S/C6H12N2O2/c1-3-8(2)6(10)4-5(7)9/h3-4H2,1-2H3,(H2,7,9) |
InChI Key |
BQWSHMDFIACUQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CC(=O)N |
Origin of Product |
United States |
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